2-Butyne-1,4-diol-(1,1,4,4)-d4
Overview
Description
2-Butyne-1,4-diol-(1,1,4,4)-d4 is a deuterated form of 2-Butyne-1,4-diol, where the hydrogen atoms at positions 1 and 4 are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4 typically involves the deuteration of 2-Butyne-1,4-diol. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O).
Chemical Reactions Analysis
Types of Reactions: 2-Butyne-1,4-diol-(1,1,4,4)-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Butyne-1,4-diol-(1,1,4,4)-d4 has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-diol-(1,1,4,4)-d4 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to study the molecular targets and pathways involved in the reactions and transformations of the compound.
Comparison with Similar Compounds
2-Butyne-1,4-diol: The non-deuterated form of the compound.
2-Butene-1,4-diol: A similar compound with a double bond instead of a triple bond.
1,4-Butanediol: A saturated analog with no multiple bonds.
Comparison:
2-Butyne-1,4-diol-(1,1,4,4)-d4: is unique due to its isotopic labeling, which provides distinct advantages in tracing and analytical studies.
2-Butyne-1,4-diol: shares similar chemical properties but lacks the isotopic labeling.
2-Butene-1,4-diol: and differ in their bonding and reactivity, with the former having a double bond and the latter being fully saturated.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Butyne-1,4-diol-(1,1,4,4)-d4 is a deuterated variant of 2-butyne-1,4-diol, which is an organic compound known for its diverse applications in chemical synthesis and biological research. This compound possesses unique structural features that contribute to its reactivity and biological activity. The following sections will explore its biological properties, applications in research, and relevant case studies.
- Molecular Formula : C4H6O2
- Molecular Weight : 86.09 g/mol
- CAS Number : 110-65-6
- Melting Point : 52-55 °C
- Boiling Point : 238 °C
- Solubility : Completely soluble in water and polar organic solvents.
Nematocidal Activity
2-Butyne-1,4-diol has been studied for its nematocidal properties , indicating potential applications in agricultural pest control. Research indicates that it can effectively inhibit nematode growth, making it a candidate for developing eco-friendly pesticides. The mechanism involves disrupting the nematode's biological processes, leading to mortality or reduced fertility.
Antimicrobial Properties
Recent studies have shown that derivatives of 2-butyne-1,4-diol exhibit antimicrobial activity against various pathogens. This property is particularly significant in the development of new antibiotics or preservatives for food and pharmaceuticals. The exact mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.
Role as a Building Block in Drug Synthesis
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its functional groups allow for modifications that can enhance pharmacological properties. For instance, it has been utilized in synthesizing compounds that exhibit anti-inflammatory and analgesic effects.
Case Studies
Research Findings
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Synergistic Effects with Chloride Ions :
Recent research indicated that the addition of chloride ions to solutions containing 2-butyne-1,4-diol enhances its performance in nickel plating processes. This synergy affects the texture and morphology of nickel deposits, which is crucial for industrial applications . -
Catalytic Properties :
Studies employing density functional theory (DFT) have explored the catalytic hydrogenation of 2-butyne-1,4-diol on various metal surfaces (Ni, Pd, Pt). These studies provide insights into optimizing reaction conditions for better yields in industrial processes . -
Analytical Applications :
The compound has been employed as a reagent in various analytical techniques such as chromatography and spectroscopy, aiding in the detection and quantification of other bioactive compounds .
Properties
IUPAC Name |
1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJFQGPPSQZKI-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661849 | |
Record name | (~2~H_4_)But-2-yne-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688790-78-5 | |
Record name | (~2~H_4_)But-2-yne-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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